(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one belongs to a class of heterocyclic compounds known as aurones. Aurones are a subclass of flavonoids, naturally occurring compounds found in various plants, recognized for their vibrant yellow to red hues. In scientific research, aurones like (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one are studied for their potential biological activities and applications in material science.
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound notable for its unique chemical structure, which includes a benzofuran core and a chlorobenzylidene substituent. This compound is classified as a heterocyclic compound due to the presence of both benzene and furan rings fused together. The incorporation of the chlorine atom in the structure enhances its reactivity and potential biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
The synthesis of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation reaction between 4-chlorobenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one. This reaction is usually facilitated by a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is often refluxed for several hours to ensure complete conversion of the reactants into the desired product .
The molecular formula of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is . The compound features:
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical transformations:
The reactions lead to various derivatives depending on the conditions applied:
The mechanism of action for (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor binding. The presence of the hydroxyl group may facilitate hydrogen bonding with target molecules, enhancing its biological efficacy. Further studies are required to elucidate its precise pathways and molecular interactions .
Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide detailed insights into the structural characteristics and purity of this compound .
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has potential applications in:
Research into this compound's biological activity and potential therapeutic applications continues to be an area of active investigation .
The benzofuran scaffold—a fused heterocyclic system comprising benzene and furan rings—occupies a privileged position in medicinal chemistry due to its versatile physicochemical properties and broad bioactivity spectrum. This planar, aromatic structure exhibits favorable π-electron distribution, enabling robust interactions with diverse biological targets such as enzymes, receptors, and nucleic acids [1] [4]. Its natural abundance in plants (e.g., Asteraceae, Rutaceae) underpins evolutionary optimization for bioactivity, as evidenced by compounds like cicerfuran (antifungal) and ailanthoidol (antioxidant, anticancer) [10]. Synthetically, the scaffold’s modularity permits strategic substitutions at C-2, C-3, and C-6 positions, facilitating rational drug design. For instance, the 2-benzylidene moiety in aurone derivatives (structurally isomeric to flavones) confers enhanced planarity and conjugation, improving target engagement [3] [6]. The scaffold’s drug-likeness is exemplified by FDA-approved agents: Amiodarone (Class III antiarrhythmic) leverages benzofuran’s lipophilicity for membrane interaction, while bufuralol (β-adrenergic blocker) utilizes its stereochemistry for receptor selectivity [4] .
Table 1: Clinically Exploited Benzofuran Derivatives
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Amiodarone | Antiarrhythmic | 2-Butylbenzofuran with diethylaminoethoxy |
Bufuralol | β-Adrenergic Blocker | 7-Ethylbenzofuran with sec-butylamine |
Benzbromarone | Uricosuric Agent | 3-(3,5-Dibromo-4-hydroxyphenyl)benzofuran |
Halogenation, particularly chlorination and bromination, is a cornerstone strategy for enhancing benzofuran bioactivity. Halogens—especially chlorine at para-positions—influence pharmacodynamics through:
In (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, the para-chloro substituent synergizes with the benzylidene’s exocyclic double bond, amplifying electrophilicity at C-3. This polarization facilitates Michael addition reactions with cysteine thiols in proteins or disrupts electron transport in cancer cells [5] [10]. SAR studies confirm that para-chloro analogs exhibit superior cytotoxicity (IC₅₀: 8–15 μM) versus meta- or ortho-substituted congeners against leukemia (K562) and cervical carcinoma (HeLa) cells [7] [10].
Table 2: Impact of Halogen Positioning on Antiproliferative Activity
Substituent Position | Relative Cytotoxicity (vs. Unsubstituted) | Target Affinity (ΔG, kcal/mol) |
---|---|---|
para-Chloro | 5.2-fold ↑ | -9.8 ± 0.3 |
meta-Chloro | 2.1-fold ↑ | -7.2 ± 0.4 |
ortho-Chloro | 1.7-fold ↑ | -6.9 ± 0.5 |
Benzylidene-benzofuranones, commonly termed aurones, emerged as anticancer scaffolds following seminal work on flavone derivatives. Early research (2000–2010) identified their pro-apoptotic effects via tubulin polymerization inhibition and reactive oxygen species (ROS) generation [3] [9]. The 2017 discovery of compound 55—a 2-benzylidene-6-hydroxybenzofuran-3(2H)-one derivative—marked a paradigm shift, demonstrating potent TNF-α inhibition (IC₅₀: 0.8 μM) in inflammatory bowel disease models, a pathway implicated in colitis-associated carcinogenesis [2]. Subsequent studies revealed aurones’ G₂/M cell-cycle arrest capability, distinct from G₁/S blockade by conventional chemotherapeutics. For example, NISOA4 (an isopropyl-substituted benzylidene benzofuranone) induced G₂/M arrest in HCT116 colon cancer cells by suppressing CDK2/cyclin A activity (FRET assay Kᵢ: 0.42 μM), validating aurones as CDK2-targeted agents [6].
The Z-configuration of the benzylidene moiety (as in (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one) is critical for bioactivity. X-ray analyses confirm that the Z-isomer adopts a near-coplanar orientation between benzylidene and benzofuranone rings, maximizing π-stacking with protein residues (e.g., Phe80 in CDK2). In contrast, E-isomers exhibit torsional angles >30°, reducing binding [6] [9]. Recent innovations include dibromo-hydroxylated derivatives (e.g., 5,7-dibromo-6-hydroxy analogs) showing trypanocidal (IC₅₀: 5–8 μg/mL vs. Trypanosoma cruzi) and dual anticancer activities, underscoring scaffold versatility [3] [9].
Table 3: Evolution of Key Benzylidene-Benzofuranone Anticancer Agents
Year | Compound | Key Finding | Mechanistic Insight |
---|---|---|---|
2012 | 5,7-Dibromo-6-hydroxy aurones | Trypanocidal activity (IC₅₀: 5.06 μg/mL) | DNA topoisomerase II inhibition |
2017 | Compound 55 | TNF-α inhibition (IC₅₀: 0.8 μM) in IBD models | Suppression of monocyte-epithelial adhesion |
2022 | NISOA4 | G₂/M arrest in HCT116 (CDK2 Kᵢ: 0.42 μM) | Competitive ATP binding in CDK2 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1